molecular formula C9H17NO2 B13519518 Methyl 5,5-dimethylpiperidine-3-carboxylate

Methyl 5,5-dimethylpiperidine-3-carboxylate

Cat. No.: B13519518
M. Wt: 171.24 g/mol
InChI Key: WEINCQKTCZRBAR-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethylpiperidine-3-carboxylate is a chemical compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethylpiperidine-3-carboxylate typically involves the reaction of 5,5-dimethylpiperidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 5,5-dimethylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethylpiperidine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,4-dimethylpiperidine-3-carboxylate
  • Methyl 3,3-dimethylpiperidine-2-carboxylate
  • Ethyl 5,5-dimethylpiperidine-3-carboxylate

Uniqueness

Methyl 5,5-dimethylpiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 5,5-dimethylpiperidine-3-carboxylate

InChI

InChI=1S/C9H17NO2/c1-9(2)4-7(5-10-6-9)8(11)12-3/h7,10H,4-6H2,1-3H3

InChI Key

WEINCQKTCZRBAR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CNC1)C(=O)OC)C

Origin of Product

United States

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